molecular formula C7H14S B13320969 (1-Ethylcyclobutyl)methanethiol

(1-Ethylcyclobutyl)methanethiol

Cat. No.: B13320969
M. Wt: 130.25 g/mol
InChI Key: NXPDABKHJCQDLQ-UHFFFAOYSA-N
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Description

(1-Ethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors. This compound features a cyclobutyl ring substituted with an ethyl group and a methanethiol group, making it a unique structure among thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclobutyl)methanethiol can be achieved through several methodsThe reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclobutyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Regeneration of the original thiol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(1-Ethylcyclobutyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethylcyclobutyl)methanethiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH3SH): A simple thiol with a single carbon atom.

    Ethanethiol (C2H5SH): A thiol with an ethyl group.

    Cyclobutanethiol (C4H7SH): A thiol with a cyclobutyl ring.

Uniqueness

(1-Ethylcyclobutyl)methanethiol is unique due to its combination of a cyclobutyl ring and an ethyl group, which imparts distinct chemical properties compared to simpler thiols. This unique structure allows it to participate in specific reactions and applications that other thiols may not be suitable for .

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(1-ethylcyclobutyl)methanethiol

InChI

InChI=1S/C7H14S/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3

InChI Key

NXPDABKHJCQDLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CS

Origin of Product

United States

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